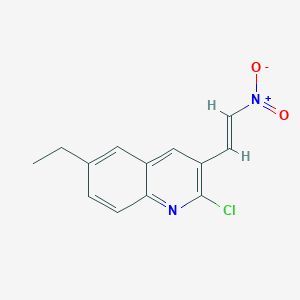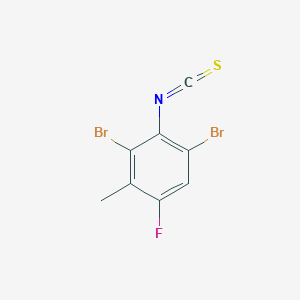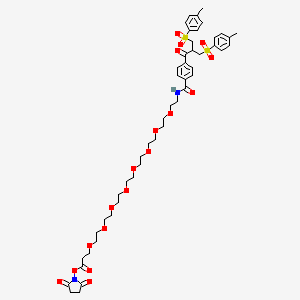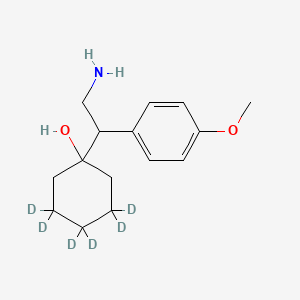
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide is a compound that contains multiple halogen atoms and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide typically involves multiple steps. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Amidation: The formation of the amide bond.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Such as nucleophilic substitution where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Such as Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides.
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs.
Agrochemicals: It has potential use as a fungicide or herbicide.
Materials Science: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide is unique due to the combination of multiple halogen atoms and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrF4NO |
|---|---|
Peso molecular |
300.05 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-N-methyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H6BrF4NO/c1-15-8(16)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3,(H,15,16) |
Clave InChI |
CLYJXNKHKRAMJE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
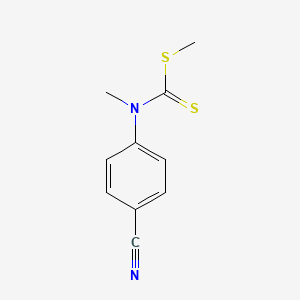

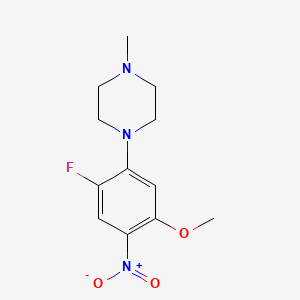
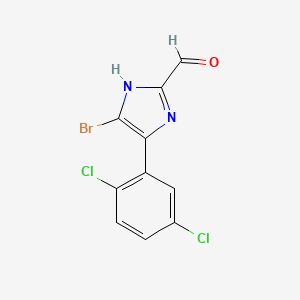


![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

